![molecular formula C7H7BrOSe B14301428 4-Methoxybenzene-1-selenenyl bromide CAS No. 119197-34-1](/img/structure/B14301428.png)
4-Methoxybenzene-1-selenenyl bromide
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Overview
Description
4-Methoxybenzene-1-selenenyl bromide is an organoselenium compound characterized by the presence of a selenenyl group attached to a benzene ring substituted with a methoxy group
Preparation Methods
The synthesis of 4-Methoxybenzene-1-selenenyl bromide typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 4-methoxyphenylselenol with bromine under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Methoxybenzene-1-selenenyl bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert it back to the corresponding selenol.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxybenzene-1-selenenyl bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles, including its antioxidant properties.
Medicine: Research is ongoing into its potential therapeutic applications, such as its use in developing drugs with anticancer or antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-Methoxybenzene-1-selenenyl bromide involves its ability to participate in electrophilic and nucleophilic reactions. The selenenyl group can act as an electrophile, facilitating the formation of new bonds with nucleophiles. Additionally, the methoxy group on the benzene ring can influence the compound’s reactivity by donating electron density through resonance and inductive effects .
Comparison with Similar Compounds
4-Methoxybenzene-1-selenenyl bromide can be compared with other organoselenium compounds such as:
4-Methoxyphenylselenol: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Methoxybenzene-1-selenenyl chloride: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
Diphenyl diselenide: Contains two selenium atoms bonded to phenyl groups, differing significantly in structure and reactivity.
Properties
CAS No. |
119197-34-1 |
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Molecular Formula |
C7H7BrOSe |
Molecular Weight |
266.00 g/mol |
IUPAC Name |
(4-methoxyphenyl) selenohypobromite |
InChI |
InChI=1S/C7H7BrOSe/c1-9-6-2-4-7(10-8)5-3-6/h2-5H,1H3 |
InChI Key |
CDRUUBXEBGOWLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[Se]Br |
Origin of Product |
United States |
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